2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves the Bischler-Napieralski reaction. This reaction is a well-known method for the synthesis of isoquinoline derivatives. The process begins with the condensation of a β-phenylethylamine derivative with an aldehyde or ketone to form an imine intermediate. This intermediate is then cyclized under acidic conditions to yield the desired isoquinoline compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the structural features of the compound, including the chlorophenyl and methoxy groups, which facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
- 2-chloro-5-methylphenol
- Thiophene derivatives
Uniqueness
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern on the isoquinoline core. The presence of the 3-chlorophenyl group and two methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-21-17-9-14-6-7-20(12-15(14)10-18(17)22-2)11-13-4-3-5-16(19)8-13/h3-5,8-10H,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEXMIUBBWMBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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